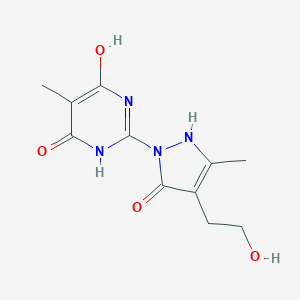![molecular formula C17H19ClN2O2S2 B276191 Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate](/img/structure/B276191.png)
Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate, also known as Carbamothioic acid, is a chemical compound that has gained significant attention in scientific research. This compound has been used in various studies to investigate its potential applications in different fields.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate involves the inhibition of specific enzymes that are involved in the inflammatory response and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to be involved in the inflammatory response. Additionally, it has been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in the regulation of gene expression and the growth of cancer cells.
Biochemical and Physiological Effects:
Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate is its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate. One of the directions is to investigate its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, future research should focus on improving the solubility of this compound to make it more suitable for in vivo studies.
Conclusion:
In conclusion, Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate is a chemical compound that has significant potential in scientific research. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new drugs, and its potential use in the treatment of Alzheimer's disease and Parkinson's disease make it an exciting area of research. Further studies are needed to understand the mechanism of action of this compound and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate involves the reaction between 4-chlorobenzenethiol and ethyl 5-amino-2-chlorobenzoate in the presence of isopropylamine. The reaction takes place in ethanol and requires a catalyst such as copper (II) chloride. The product is obtained through crystallization and purification using a suitable solvent.
Aplicaciones Científicas De Investigación
Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate has been widely used in scientific research for its potential applications in various fields. One of the significant applications of this compound is in the field of medicine. It has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of cancer cell growth. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C17H19ClN2O2S2 |
|---|---|
Peso molecular |
382.9 g/mol |
Nombre IUPAC |
ethyl 5-(4-chlorophenyl)-3-(propan-2-ylcarbamothioylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C17H19ClN2O2S2/c1-4-22-16(21)15-13(20-17(23)19-10(2)3)9-14(24-15)11-5-7-12(18)8-6-11/h5-10H,4H2,1-3H3,(H2,19,20,23) |
Clave InChI |
IJQODWOPTHBGOO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)NC(=S)NC(C)C |
SMILES canónico |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)NC(=S)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276109.png)
![ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276110.png)
![ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276111.png)


![4-Chloro-6-(3-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B276117.png)
![2-(4-hydroxy-3-methoxybenzylidene)-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276120.png)
![2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276124.png)

![ethyl 4-thioxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276128.png)
![ethyl 4-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276129.png)
![ethyl 4-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276130.png)
![ethyl 3-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276131.png)
![ethyl 3-[2-(4-fluorophenyl)-2-oxoethyl]-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276133.png)